N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide (CAS: 954649-43-5) is a synthetic organic compound with the molecular formula C₂₄H₂₈N₂OS and a molecular weight of 392.6 g/mol . Its structure features:
- A thiophen-3-yl group, providing sulfur-mediated interactions.
- An azepane (7-membered cyclic amine) substituent, influencing steric and electronic properties.
The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and heterocyclic interactions.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(20-10-9-18-7-3-4-8-19(18)15-20)24-16-22(21-11-14-27-17-21)25-12-5-1-2-6-13-25/h3-4,7-11,14-15,17,22H,1-2,5-6,12-13,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVFQLWGEATYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One possible route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the naphthamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiophene ring is targeted.
Reduction: Reduction reactions can be used to modify the azepane ring or the naphthamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Medicinal Chemistry
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide serves as a scaffold for drug development, particularly targeting neurological disorders. The azepane ring enhances the compound's ability to penetrate biological membranes, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity .
Case Study: Neurological Disorders
Research indicates that compounds with similar structures have been tested for efficacy against conditions like Alzheimer's and Parkinson's disease. For instance, derivatives have shown promise in inhibiting specific enzymes involved in neurodegeneration .
Materials Science
The compound can be integrated into polymers to enhance their electronic or mechanical properties. Its thiophene component allows for potential applications in organic electronics, such as organic photovoltaics and field-effect transistors .
Table 1: Comparison of Material Properties
| Property | This compound | Conductive Polymer |
|---|---|---|
| Electrical Conductivity | Moderate | High |
| Thermal Stability | High | Moderate |
| Mechanical Strength | Good | Variable |
Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution, making it versatile for synthetic chemists .
Table 2: Reaction Types and Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | mCPBA or hydrogen peroxide | Thiophene sulfoxides/sulfones |
| Reduction | LiAlH4 or borane | Corresponding amines |
| Substitution | Electrophiles (e.g., bromine) | Halogenated thiophenes |
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with VU0155056 (VU01)
VU0155056 (VU01) , a phospholipase D (PLD) inhibitor, shares structural similarities with the target compound. Key differences and similarities include:
Analysis :
Comparison with Halopemide (HLP) and FIPI
Halopemide (HLP) and FIPI are PLD inhibitors with distinct structural features:
Analysis :
- The target compound’s naphthamide core distinguishes it from HLP and FIPI, which utilize benzamide and indole scaffolds. This structural divergence implies differences in target selectivity.
- The thiophen-3-yl group may confer unique electronic properties compared to HLP’s chloro-benzimidazolone or FIPI’s fluoro-indole groups.
Comparison with Thiophene-Containing Analogs
Compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () and N-[2-(thiophen-3-yl)ethyl]piperazinyl quinolones () share thiophene motifs:
Analysis :
- The target compound’s amide linkage contrasts with the amine or quinolone cores of these analogs, affecting hydrogen-bonding capacity and metabolic stability.
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 346.52 g/mol
- CAS Number : 946199-79-7
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific receptors and enzymes.
- Glycine Transporter Inhibition : Studies have shown that compounds structurally similar to this compound can act as inhibitors of glycine transporters (GlyT1), which play a crucial role in neurotransmission and are implicated in disorders such as schizophrenia .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems, potentially influencing pathways involved in neurodegenerative diseases .
- Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, which are essential for mitigating oxidative stress in cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound on various cell lines. Key findings include:
- IC50 Values : The compound demonstrated an IC50 value in the nanomolar range against GlyT1, indicating potent inhibitory activity .
Pharmacokinetics
Pharmacokinetic studies reveal favorable brain-plasma ratios for select derivatives of this compound, suggesting good central nervous system (CNS) penetration, which is crucial for neuroactive drugs .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (nM) | CNS Penetration |
|---|---|---|---|
| This compound | GlyT1 Inhibition | 37 | High |
| 1-Azepan-1-Yl-2-Phenyl | GlyT1 Inhibition | 50 | Moderate |
| 4-Chlorobenzenesulfonamide | GlyT1 Inhibition | 100 | Low |
Q & A
Q. What are the recommended synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a naphthamide derivative with a functionalized azepane-thiophene intermediate. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HCl) with triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions .
- Intermediate Preparation : Thiophene-3-ethanol derivatives can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by azepane ring closure using reductive amination .
- Optimization Variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require purification via column chromatography .
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates ester-to-amide conversions .
- Temperature : Low temperatures (0–5°C) reduce epimerization during coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Focus on the thiophene proton environment (δ 6.8–7.5 ppm) and azepane N–CH₂– protons (δ 2.5–3.5 ppm). Splitting patterns indicate conformational rigidity .
- ¹³C NMR : Confirm amide carbonyl resonance (δ 165–170 ppm) and thiophene/azepane carbons .
- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of azepane or thiophene moieties) .
- IR Spectroscopy : Amide C=O stretch (1640–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) confirm successful coupling .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the ground-state structure. Validate against X-ray crystallography data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. Thiophene rings often contribute to low-energy LUMOs, enhancing electrophilic substitution .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility and aggregation .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the azepane ring to assess binding modes in biological targets .
Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction, and how can they be addressed?
Methodological Answer:
- Common Challenges :
- Disorder : Flexible azepane and thiophene groups often exhibit rotational disorder, requiring split-site modeling (e.g., occupancy refinement) .
- Weak Diffraction : Poor crystal quality (common with flexible molecules) necessitates high-intensity synchrotron sources or cryocooling .
- Refinement Strategies :
Q. How can researchers validate the biological activity of this compound, particularly its interaction with target proteins?
Methodological Answer:
- In Vitro Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (Kd, kon/koff).
- Fluorescence Quenching : Monitor changes in tryptophan emission upon ligand binding .
- Molecular Docking : Use AutoDock Vina to predict binding poses. Align results with DFT-derived electrostatic potential maps .
- SAR Studies : Synthesize analogs with modified azepane/thiophene groups to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
